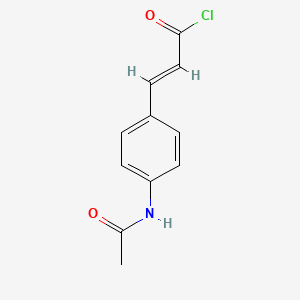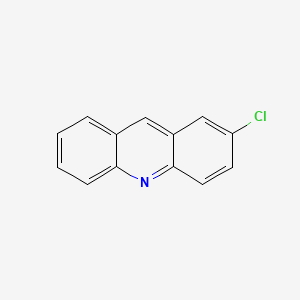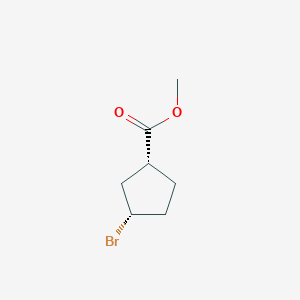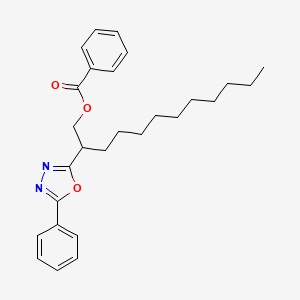
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with dodecyl bromide and phenyl isocyanate to yield the target compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl benzoate
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)propyl benzoate
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is unique due to its long alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems . This makes it distinct from other similar compounds with shorter alkyl chains or different substituents.
Eigenschaften
Molekularformel |
C27H34N2O3 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate |
InChI |
InChI=1S/C27H34N2O3/c1-2-3-4-5-6-7-8-11-20-24(21-31-27(30)23-18-14-10-15-19-23)26-29-28-25(32-26)22-16-12-9-13-17-22/h9-10,12-19,24H,2-8,11,20-21H2,1H3 |
InChI-Schlüssel |
RAZXQJWQGMETBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



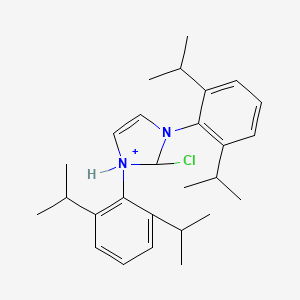

![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
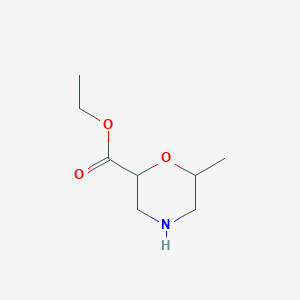
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

